molecular formula C7H9FO2 B6301546 2-Fluoro-3-hydroxycyclohept-2-en-1-one CAS No. 910999-46-1

2-Fluoro-3-hydroxycyclohept-2-en-1-one

Cat. No.: B6301546
CAS No.: 910999-46-1
M. Wt: 144.14 g/mol
InChI Key: FYXYLOZJJQOIKL-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxycyclohept-2-en-1-one is an organic compound with the molecular formula C7H9FO2 It is a fluorinated derivative of cycloheptanone, characterized by the presence of a hydroxyl group and a fluorine atom on the cycloheptene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-hydroxycyclohept-2-en-1-one typically involves the fluorination of cycloheptanone derivatives. One common method is the electrophilic fluorination of 3-hydroxycyclohept-2-en-1-one using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions must be carefully controlled to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications. Techniques such as recrystallization and chromatography are often employed to purify the product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-hydroxycyclohept-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-3-hydroxycyclohept-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydroxycyclohept-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl group and fluorine atom can participate in hydrogen bonding and electrostatic interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-hydroxycyclohept-2-en-1-one is unique due to the presence of both a fluorine atom and a hydroxyl group on the cycloheptene ring. This combination imparts specific chemical properties, such as increased reactivity and potential for hydrogen bonding, making it valuable for various research applications .

Properties

IUPAC Name

2-fluoro-3-hydroxycyclohept-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO2/c8-7-5(9)3-1-2-4-6(7)10/h9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXYLOZJJQOIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=C(C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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